(R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate
CAS No.: 1240587-88-5
Cat. No.: VC0126340
Molecular Formula: C10H17F3N2O2
Molecular Weight: 254.253
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240587-88-5 |
|---|---|
| Molecular Formula | C10H17F3N2O2 |
| Molecular Weight | 254.253 |
| IUPAC Name | tert-butyl (3R)-3-(trifluoromethyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-5-4-14-7(6-15)10(11,12)13/h7,14H,4-6H2,1-3H3/t7-/m1/s1 |
| Standard InChI Key | WCGKHZHOGLVVPU-SSDOTTSWSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCNC(C1)C(F)(F)F |
Introduction
Chemical Structure and Properties
(R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate belongs to the piperazine family, which is known for its wide range of biological activities. The compound has a molecular formula of C10H17F3N2O2 and a molecular weight of 254.25 g/mol . Its CAS number is 1240587-88-5 .
The structure features a piperazine ring with a chiral center at the 3-position, bearing a trifluoromethyl group, which significantly enhances the compound's lipophilicity and metabolic stability. The nitrogen at position 1 is protected with a tert-butyloxycarbonyl (Boc) group, which serves as a protecting group in various synthetic applications.
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of (R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate:
Structural Identifiers
The structure can be represented using various chemical notation systems:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-5-4-14-7(6-15)10(11,12)13/h7,14H,4-6H2,1-3H3/t7-/m1/s1 |
| InChI Key | WCGKHZHOGLVVPU-SSDOTTSWSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNC(C1)C(F)(F)F |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCNC@HC(F)(F)F |
These structural identifiers provide unambiguous ways to represent and search for the compound in chemical databases .
Synthesis and Preparation Methods
The synthesis of (R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate involves several sophisticated chemical reactions. Different synthetic routes have been developed to produce this compound efficiently and with high stereoselectivity.
Laboratory Synthetic Routes
One common method for synthesizing (R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate involves the protection of the NH group of (R)-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative. This is followed by reaction with mesyl chloride and treatment with sodium cyanide to yield the protected piperazine.
Chemical Reactivity
(R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate can undergo various chemical reactions due to its functional groups, making it a versatile building block in organic synthesis.
Types of Reactions
The compound can participate in several types of chemical transformations:
-
Oxidation reactions: Addition of oxygen or removal of hydrogen, potentially affecting the piperazine ring.
-
Reduction reactions: Addition of hydrogen or removal of oxygen, which can modify the functional groups.
-
Substitution reactions: Replacement of one functional group with another, particularly relevant for derivatization at the unprotected nitrogen.
-
Deprotection reactions: Removal of the Boc protecting group under acidic conditions to liberate the free amine for further modifications.
Common Reagents and Conditions
The reactivity of (R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate with various reagents has been extensively studied. Common reagents include:
-
Oxidizing agents such as potassium permanganate
-
Reducing agents such as lithium aluminum hydride
-
Nucleophiles for substitution reactions
-
Acids like trifluoroacetic acid (TFA) for Boc deprotection
The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Applications in Scientific Research
(R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate has found significant applications across various scientific disciplines due to its unique chemical properties.
Applications in Chemistry
In organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its defined stereochemistry makes it particularly useful for the preparation of chiral compounds with specific biological activities.
The presence of the trifluoromethyl group provides opportunities for studying the effects of fluorination on molecular properties, including solubility, metabolic stability, and binding affinity to biological targets.
Applications in Medicinal Chemistry
(R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate is extensively used in medicinal chemistry for developing new therapeutic agents. The piperazine scaffold is found in numerous pharmaceuticals, and the trifluoromethyl modification enhances drug-like properties.
Research has shown that compounds containing the trifluoromethylated piperazine moiety can exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This includes enhanced membrane permeability, increased metabolic stability, and potentially improved target selectivity.
Drug Discovery Applications
In drug discovery, (R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate has been explored for its potential in developing compounds with various therapeutic applications. These include:
-
Neurological disorder treatments
-
Antimicrobial agents
-
Cancer therapeutics
-
Anti-inflammatory drugs
One notable application is in the development of efflux pump inhibitors, which can combat antimicrobial resistance by enhancing the efficacy of existing antibiotics .
Biological Activity and Mechanism of Action
The biological activities of (R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate and its derivatives have been the subject of numerous studies, particularly in relation to their potential therapeutic applications.
Structure-Activity Relationships
Research indicates that the specific stereochemistry at the 3-position of the piperazine ring significantly influences biological activity. The (R)-configuration, combined with the trifluoromethyl group, creates a unique spatial arrangement that can enhance interactions with biological targets.
The trifluoromethyl group increases the compound's lipophilicity, allowing it to cross cell membranes more easily and reach target sites within the cell. Additionally, this group enhances the metabolic stability of the molecule, potentially prolonging its biological effects.
Comparison with Similar Compounds
To better understand the unique properties of (R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate, it is valuable to compare it with structurally related compounds.
Structural Analogs
Several compounds share structural similarities with (R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate:
-
tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate (CAS: 886779-69-7): This is the racemic mixture that lacks the specific (R)-configuration but shares similar structural features .
-
(S)-tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate (CAS: 1240587-95-4): This is the enantiomer with the opposite stereochemistry at the 3-position .
-
tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate (CAS: 886779-77-7): This analog has the trifluoromethyl group at the 2-position instead of the 3-position .
-
(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate (CAS: 1359658-32-4): This compound has a methoxymethyl group instead of a trifluoromethyl group at the 3-position .
Comparative Properties
Table 3 provides a comparison of key properties among these structurally related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Distinctive Feature |
|---|---|---|---|---|
| (R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate | C10H17F3N2O2 | 254.25 | 1240587-88-5 | (R) stereochemistry at C3 |
| tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate | C10H17F3N2O2 | 254.25 | 886779-69-7 | Racemic mixture |
| (S)-tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate | C10H17F3N2O2 | 254.25 | 1240587-95-4 | (S) stereochemistry at C3 |
| tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate | C10H17F3N2O2 | 254.25 | 886779-77-7 | CF3 at C2 position |
| (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate | C11H22N2O3 | 230.30 | 1359658-32-4 | CH3O-CH2 instead of CF3 |
The unique feature of (R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate is its specific stereochemistry and the presence of both the tert-butyl and trifluoromethyl groups. These features contribute to its distinct pharmacokinetic properties and biological activities, making it a valuable compound in various scientific research applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume